![molecular formula C10H9N3O B2995538 4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine CAS No. 2169543-45-5](/img/structure/B2995538.png)
4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds, have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many of these derivatives possess promising anticancer activity . These pyrimidine derivatives exert their anticancer potential through different action mechanisms .
Synthesis Analysis
The synthesis of pyrimidine derivatives is often done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . An expeditious synthesis of these compounds was optimized by varying solvents, catalysts, and the use of microwave irradiation .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The pyrimidine ring and its fused derivatives form a large group of heterocyclic compounds .Chemical Reactions Analysis
These pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Physical And Chemical Properties Analysis
The basic pKa values for 2 (1H)-pyrimidinone, 4 (3H)-pyrimidinone, and 5-hydroxypyrimidine are 2.2, 1.7, 1.8, while their acidic pKa values were 9.2, 8.6, and 6.8, respectively .Scientific Research Applications
Antitumor Activity
Compounds similar to 4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine have been studied for their antitumor effects. For instance, derivatives like Piritrexim have shown to inhibit dihydrofolate reductase (DHFR), which is a promising target in cancer therapy due to its role in DNA synthesis and cell proliferation .
Inhibition of Cell Proliferation
Derivatives of pyrido[3,4-d]pyrimidine have been evaluated for their ability to inhibit cell proliferation in various human cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer). This suggests potential applications in the development of anticancer drugs .
Synthesis of Functionalized Derivatives
The chemical structure of 4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine allows for further functionalization. For example, alkyne functionalized pterin derivatives have been synthesized through reactions with propargyl alcohol, indicating potential in chemical synthesis and drug design .
Nonlinear Optical and Magnetic Properties
Compounds with similar structures have been used as precursors for the synthesis of coordination compounds with interesting nonlinear optical and magnetic properties. This opens up research avenues in materials science for applications such as optical switches or magnetic storage devices .
Anticancer Activity
Heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines. This highlights the potential use of 4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine in developing new anticancer agents .
Future Directions
The future directions of research into pyrimidine derivatives are likely to continue focusing on their potential as anticancer agents . The development of novel pyrimidines with higher selectivity as anticancer agents is a key area of interest . Additionally, the exploration of other therapeutic potentials of these compounds, such as their anti-inflammatory effects , is also a promising direction for future research.
properties
IUPAC Name |
4-prop-2-enoxypyrido[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-2-5-14-10-8-3-4-11-6-9(8)12-7-13-10/h2-4,6-7H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDFVOHCUUDJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=NC2=C1C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

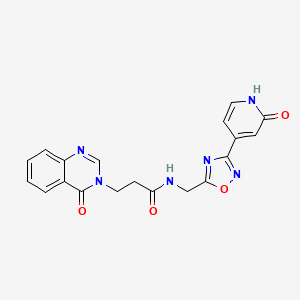
![N-[4-(morpholin-4-ylsulfonyl)phenyl]furan-3-carboxamide](/img/structure/B2995456.png)
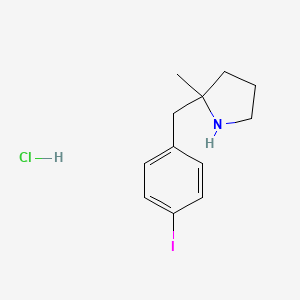

![2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-(dimethylamino)acrylonitrile](/img/structure/B2995460.png)
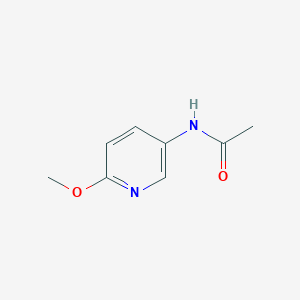
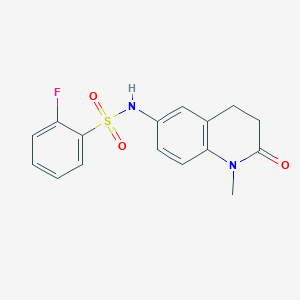

![3-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2995466.png)
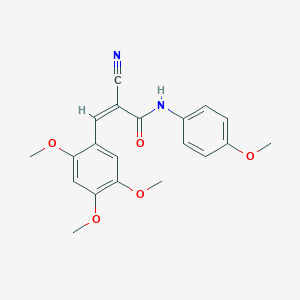
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)butanamide](/img/structure/B2995471.png)
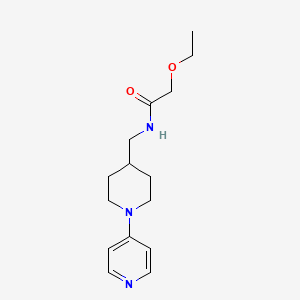
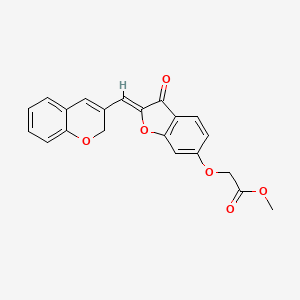
![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2995478.png)